molecular formula C17H14FN3OS B11066043 4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide

4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide

Cat. No.: B11066043
M. Wt: 327.4 g/mol
InChI Key: SOGPXHZGAINBRM-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a thiadiazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective acylation. The process can be optimized using a continuous flow microreactor system, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors is advantageous for large-scale production as it enhances reaction efficiency, reduces waste, and ensures consistent product quality. The key steps involve the preparation of the starting materials, the acylation reaction, and subsequent purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide

InChI

InChI=1S/C17H14FN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(21-20-15)19-16(22)13-6-8-14(18)9-7-13/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

SOGPXHZGAINBRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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